Epidermal growth factor

Description

Historical Context of Epidermal Growth Factor Discovery and Characterization

The discovery of this compound is a landmark achievement in the field of cell biology, largely credited to the work of Stanley Cohen. upenn.eduwikipedia.org In the 1950s, while working with Rita Levi-Montalcini at Washington University in St. Louis, Cohen was investigating Nerve Growth Factor (NGF). wikipedia.orgnobelprize.orgvanderbilt.edu During these experiments, he observed that crude extracts from mouse submaxillary glands, when injected into newborn mice, caused precocious eyelid opening and incisor eruption. wikipedia.orgnobelprize.org This unexpected finding hinted at the presence of a separate, potent biological factor.

Subsequent research by Cohen led to the isolation and purification of this factor in 1962, which he named this compound due to its demonstrated ability to stimulate epidermal growth and keratinization. nobelprize.orgsinobiological.comnih.gov Initially, human EGF was identified in urine and was known as urogastrone. wikipedia.org The early 1970s marked a significant expansion in EGF research when it was discovered that EGF is a potent mitogen for fibroblasts in culture, stimulating DNA synthesis. nobelprize.org This finding indicated the presence of specific receptors for EGF on human cells. nobelprize.org

A pivotal moment in understanding EGF's mechanism of action came with the discovery that its receptor (EGFR) possesses intrinsic protein-tyrosine kinase activity. wikipedia.orgnih.gov This finding was revolutionary, as it directly linked the binding of an extracellular growth factor to an enzymatic activity within the cell, a concept that is now a cornerstone of signal transduction. royalsociety.org For their groundbreaking discoveries of growth factors, Stanley Cohen and Rita Levi-Montalcini were jointly awarded the Nobel Prize in Physiology or Medicine in 1986. upenn.eduwikipedia.orgvanderbilt.edu

The this compound Family of Ligands and Receptors: An Academic Perspective

This compound is the founding member of a larger family of structurally related protein ligands. wikipedia.org All members of the EGF family are synthesized as transmembrane precursors and require proteolytic cleavage to release the soluble, active ligand. f1000research.com These ligands share a conserved EGF-like motif, which is characterized by six cysteine residues that form three intramolecular disulfide bonds, giving them a similar three-dimensional structure. sinobiological.comnih.gov

The EGF family of ligands is diverse and includes, but is not limited to:

Amphiregulin (AREG) wikipedia.org

Betacellulin (BTC) wikipedia.org

Epigen (EPGN) wikipedia.org

Epiregulin (EPR) wikipedia.org

Heparin-binding EGF-like growth factor (HB-EGF) wikipedia.org

Neuregulins (NRG1, NRG2, NRG3, NRG4) wikipedia.org

Transforming growth factor-α (TGF-α) wikipedia.org

These ligands exert their effects by binding to a family of four closely related receptor tyrosine kinases, known as the ErbB family. wikipedia.orgnih.gov These receptors are transmembrane glycoproteins with a common structure that includes an extracellular ligand-binding domain, a transmembrane helix, and an intracellular domain with tyrosine kinase activity. nih.govfrontiersin.org

The members of the ErbB receptor family are:

EGFR (ErbB1/HER1): The primary receptor for EGF, TGF-α, amphiregulin, and epigen. wikipedia.orgfrontiersin.org

ErbB2 (HER2/neu): Notably, no direct ligand has been identified for ErbB2. wikipedia.orgfrontiersin.org It is the preferred heterodimerization partner for other ErbB receptors, enhancing their signaling capabilities. sinobiological.com

ErbB3 (HER3): Binds neuregulins. frontiersin.org Its kinase domain is considered to be catalytically impaired, and it relies on heterodimerization with other ErbB family members, particularly ErbB2, to signal. nih.govsinobiological.com

ErbB4 (HER4): Binds neuregulins as well as HB-EGF, betacellulin, and epiregulin. f1000research.comfrontiersin.org

The specific ligand and the resulting receptor dimer combination (homo- or heterodimer) dictate the nature and intensity of the downstream cellular response. frontiersin.orgfrontiersin.org This combinatorial complexity allows for a highly regulated and nuanced signaling network that can be tailored to the specific needs of different cell types and tissues. nih.gov For instance, some ligands are considered high-affinity (e.g., EGF, TGF-α), while others are low-affinity (e.g., AREG, EREG). f1000research.com This intricate system of ligands and receptors plays a critical role in numerous physiological processes, from embryonic development to tissue homeostasis in adults. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEQCZHXXJYVRD-GACYYNSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C257H381N73O83S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62229-50-9 | |

| Record name | Urogastrone [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062229509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epidermal growth factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Biology of Epidermal Growth Factor

Molecular Architecture of Epidermal Growth Factor

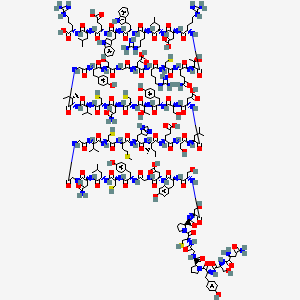

Human this compound (EGF) is a relatively small, single-chain polypeptide consisting of 53 amino acids, with a molecular weight of approximately 6 kDa. wikipedia.orgcreative-diagnostics.com Its structure is characterized by three intramolecular disulfide bonds, formed between six conserved cysteine residues (Cys6-Cys20, Cys14-Cys31, and Cys33-Cys42). wikipedia.org These disulfide bridges are critical for maintaining the compact, three-looped tertiary structure of the protein, which is essential for its high-affinity binding to the this compound Receptor (EGFR). wikipedia.orgoup.com

The three-dimensional structure of EGF has been elucidated through techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrcsb.org These studies have revealed a main two-stranded β-sheet (N-terminal) and a smaller C-terminal two-stranded β-sheet. wikipedia.org The crystal structure of human EGF shows that two EGF molecules can form a potential dimer. nih.govrcsb.org A significant number of residues that are crucial for binding to its receptor are found at the interface between these two EGF molecules, suggesting that EGF dimerization may play a role in the subsequent dimerization of the EGFR. nih.govnih.gov

The EGF-like domain is a conserved structural motif found in a large family of proteins. creative-diagnostics.comwikipedia.org This domain, typically 30-40 amino acids in length, is defined by the presence of six cysteine residues that form three disulfide bonds, creating a characteristic stable fold. creative-diagnostics.comwikipedia.org

Genetic Organization and Expression Patterns of this compound Genes

The human EGF gene is located on chromosome 4. wikipedia.org It is transcribed and translated to produce a large precursor protein, prepro-EGF, which is a transmembrane protein of 1207 amino acids in humans. sinobiological.comsinobiological.com The mature, 53-amino acid EGF polypeptide is then released from this precursor through proteolytic cleavage. oup.comnih.gov

The expression of the EGF gene is regulated by a variety of factors and is tissue-specific. nih.govoup.com High levels of EGF expression are found in the submandibular (submaxillary) glands and in human urine, where it was initially discovered and known as urogastrone. wikipedia.org It is also expressed in many other human tissues, including the kidney, salivary gland, cerebrum, prostate, platelets, and parotid gland. wikipedia.orggenecards.org In the skin, several EGF family ligands, including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Epiregulin (EPR), are expressed by human keratinocytes. physiology.org

The regulation of EGF receptor (EGFR) gene expression is also a critical control point in the signaling pathway. Studies have shown that the synthesis of EGFR is modulated by various agents, including EGF itself, phorbol (B1677699) esters, retinoic acid, and hormones. nih.govoup.com The 5'-flanking region of the EGFR gene contains promoter and enhancer elements that are responsive to these stimuli, indicating that the expression of the receptor is controlled at the transcriptional level. nih.govum.es For instance, in murine embryonal carcinoma cells, the levels of EGFR mRNA and protein increase significantly upon differentiation induced by retinoic acid. aacrjournals.org

The table below summarizes the key features of the human EGF gene and protein.

| Feature | Description |

| Gene Name | This compound (EGF) |

| Chromosome Location | 4q25 |

| Precursor Protein | Prepro-EGF (1207 amino acids in humans) |

| Mature Protein | 53 amino acids |

| Molecular Weight | ~6 kDa |

| Key Structural Features | 3 intramolecular disulfide bonds |

| Primary Tissues of Expression | Submandibular gland, kidney, salivary gland, cerebrum, prostate |

Evolutionary Conservation of this compound Signaling Systems

The EGF signaling pathway is highly conserved throughout evolution, underscoring its fundamental biological importance. bosterbio.comabeomics.com Homologs of the EGF receptor and its ligands have been identified in a wide range of organisms, from invertebrates like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster to vertebrates, including humans. biologists.comnih.govuzh.ch

In Drosophila, a single EGF receptor homolog (DER) and several ligands, including Spitz, Gurken, and Vein, control various aspects of development. biologists.commdpi.com In vertebrates, the system has expanded, with four known EGFR family receptors (EGFR/ErbB1, ErbB2, ErbB3, and ErbB4) and a larger family of EGF-like ligands. nih.govnih.gov This expansion is believed to have occurred through gene duplication and divergence, allowing for greater complexity and specificity in signaling. nih.govresearchgate.net

Phylogenetic analyses suggest that the first EGF-CFC gene, a related family of proteins, appeared in the ancestor of deuterostomes. nih.govbiorxiv.org The core components of the EGFR pathway, a single receptor and at least one EGF-like ligand, were likely present in the last common metazoan ancestor. nih.gov The diversification of ligands, such as the appearance of neuregulin-like ligands, is thought to have occurred later in the last common bilaterian ancestor. nih.gov The conservation of the signaling pathway components across such a vast evolutionary distance highlights its critical role in fundamental cellular processes. bosterbio.comabeomics.com

Diversity and Classification of this compound-like Ligands

The this compound (EGF) family of ligands is a diverse group of proteins that share structural and functional similarities with EGF. oup.comfrontiersin.org All members of this family contain a conserved EGF-like domain, characterized by six cysteine residues that form three disulfide bonds. creative-diagnostics.comnih.gov These ligands are typically synthesized as transmembrane precursors and are released in their soluble, active form through proteolytic cleavage. oup.comnih.gov

The EGF family of ligands can be broadly classified into different subgroups based on their receptor binding specificities. nih.govfrontiersin.org

EGFR (ErbB1) specific ligands: This group includes EGF, Transforming growth factor-α (TGF-α), Amphiregulin (AREG), and Epigen (EPGN). frontiersin.orgiiarjournals.org

Dual EGFR (ErbB1) and ErbB4 binders: Heparin-binding EGF-like growth factor (HB-EGF), Betacellulin (BTC), and Epiregulin (EREG) can bind to both EGFR and ErbB4. nih.govfrontiersin.org

Neuregulins (NRGs) or Heregulins (HRGs): This subfamily includes NRG1, NRG2, NRG3, and NRG4. sinobiological.comfrontiersin.org NRG1 and NRG2 bind to ErbB3 and ErbB4, while NRG3 and NRG4 are specific for ErbB4. frontiersin.org

The table below provides a classification of the major EGF-like ligands and their primary receptor binding specificities.

| Ligand | Receptor(s) |

| This compound (EGF) | EGFR (ErbB1) |

| Transforming Growth Factor-α (TGF-α) | EGFR (ErbB1) |

| Amphiregulin (AREG) | EGFR (ErbB1) |

| Epigen (EPGN) | EGFR (ErbB1) |

| Heparin-binding EGF-like growth factor (HB-EGF) | EGFR (ErbB1), ErbB4 |

| Betacellulin (BTC) | EGFR (ErbB1), ErbB4 |

| Epiregulin (EREG) | EGFR (ErbB1), ErbB4 |

| Neuregulin-1 (NRG1) | ErbB3, ErbB4 |

| Neuregulin-2 (NRG2) | ErbB3, ErbB4 |

| Neuregulin-3 (NRG3) | ErbB4 |

| Neuregulin-4 (NRG4) | ErbB4 |

This diversity in ligands and their receptor specificities allows for a complex and finely tuned signaling network that can elicit a wide range of cellular responses depending on the specific ligand-receptor combination and the cellular context.

Epidermal Growth Factor Receptor: Structure and Functional Domains

Extracellular Ligand-Binding Domain of the Epidermal Growth Factor Receptor

The extracellular domain (ECD) of EGFR is responsible for recognizing and binding to its cognate ligands, such as this compound (EGF) and Transforming Growth Factor-α (TGF-α). researchgate.netelifesciences.org This domain is comprised of four subdomains, designated I, II, III, and IV. nih.govfrontiersin.org

Subdomains I and III (L1 and L2): These two domains are responsible for directly engaging the ligand. They possess a β-helix solenoid structure. nih.govmdpi.com Ligand binding occurs in a pocket formed between these two domains. researchgate.netelifesciences.org

Subdomains II and IV (CR1 and CR2): These are cysteine-rich regions that play a crucial role in maintaining the receptor's conformation. nih.govresearchgate.net In the absence of a ligand, subdomain II interacts with subdomain IV, forming a "tethered" or auto-inhibited conformation that prevents dimerization. rsc.org The dimerization arm, a loop within subdomain II, is a key mediator of receptor-receptor interactions upon activation. elifesciences.org

Ligand binding induces a significant conformational change in the ECD, causing it to transition from the tethered, inactive state to an extended, active conformation. This "untethered" state exposes the dimerization arm, facilitating the formation of receptor dimers. researchgate.netrsc.org

Transmembrane Domain of the this compound Receptor

The transmembrane (TM) domain is a single alpha-helical segment that anchors the receptor within the cell membrane. ebi.ac.ukroyalsocietypublishing.org While initially thought to be a passive anchor, the TM domain is now understood to play an active role in receptor dimerization and activation. ebi.ac.ukacs.org

The TM domain contains specific sequence motifs, including small-X3-small motifs, that are important for helix-helix interactions and the stability of the dimer. acs.org Upon ligand binding to the extracellular domain, a rotational and pivoting motion is transmitted through the TM helices. nih.govacs.org This reorientation of the TM domains is a critical step in transmitting the activation signal across the cell membrane to the intracellular kinase domains. acs.org

Intracellular Tyrosine Kinase Domain of the this compound Receptor

The intracellular portion of EGFR contains the tyrosine kinase (TK) domain, which is the catalytic engine of the receptor. nih.govdovepress.com This domain is responsible for the phosphorylation of tyrosine residues, both on the receptor itself (autophosphorylation) and on downstream signaling proteins. dovepress.comnih.gov The TK domain is composed of two lobes: a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is located in the cleft between these two lobes. mdpi.com

Key structural features of the kinase domain include:

The Activation Loop (A-loop): A flexible loop that, in the inactive state, can block the substrate-binding site. Upon activation, it undergoes a conformational change to an open and active state. mdpi.commdpi.com

The αC-helix: A critical regulatory element. In the inactive state, the αC-helix is positioned "out," while in the active state, it moves "in" to form a salt bridge with a conserved lysine (B10760008) residue, which is essential for ATP coordination. pnas.org

The DFG motif: Located at the beginning of the activation loop, the conformation of this motif (DFG-in or DFG-out) distinguishes between active and inactive kinase states. mdpi.com

Activation of the kinase domain occurs through the formation of an asymmetric dimer. nih.gov In this arrangement, the C-lobe of one kinase domain (the "activator") interacts with the N-lobe of the other kinase domain (the "receiver"), allosterically activating the receiver's catalytic function. pnas.org

C-Terminal Tail and Regulatory Regions of the this compound Receptor

Flanking the kinase domain are the juxtamembrane (JM) segment and the C-terminal tail, both of which are crucial for regulating receptor function. nih.govpnas.org

The juxtamembrane segment , located between the transmembrane domain and the kinase domain, is involved in the stabilization of the active asymmetric kinase dimer. pnas.orgpnas.org

The C-terminal tail is a long, flexible region that contains multiple tyrosine residues. nih.govmdpi.com In the basal state, the C-terminal tail can act as a repressor of kinase activity. mdpi.comnih.gov Upon receptor activation and dimerization, these tyrosine residues become autophosphorylated. nih.govresearchgate.net The resulting phosphotyrosine sites serve as docking stations for a variety of downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, such as Grb2 and Shc1. nih.govdovepress.commdpi.com The recruitment of these proteins initiates multiple downstream signaling cascades, including the Ras/Raf/MAP kinase and PI3K/Akt pathways. nih.govpharmgkb.org

Conformational Dynamics and Allosteric Regulation of the this compound Receptor

The activation of EGFR is a highly dynamic process governed by allosteric regulation, where events in one part of the protein influence the function of distant regions. nih.govplos.org The binding of a single ligand to the extracellular domain is sufficient to induce a conformational cascade that activates the receptor dimer. nih.govfrontiersin.org

This process involves:

Ligand-induced conformational change: Ligand binding to the ECD breaks the intramolecular tether, leading to an extended conformation. rsc.org

Dimerization: The extended ECDs facilitate receptor dimerization. researchgate.net

Transmembrane helix reorientation: The dimerization of the ECDs induces a rotation of the transmembrane helices. nih.gov

Asymmetric kinase dimer formation: The reoriented TM helices bring the intracellular kinase domains into proximity, favoring the formation of an active, asymmetric dimer. pnas.orgnih.gov

Allosteric kinase activation: The asymmetric arrangement allows the activator kinase to allosterically activate the receiver kinase. nih.gov

Autophosphorylation and downstream signaling: The active kinase phosphorylates tyrosine residues on the C-terminal tail, creating binding sites for downstream signaling molecules. pharmgkb.orgmdpi.com

Mutations in EGFR can disrupt these finely tuned conformational equilibria, leading to persistent, ligand-independent receptor activation. mdpi.comscilit.com These mutations can alter the flexibility and interaction networks within the kinase domain, shifting the equilibrium towards the active state and rewiring allosteric pathways. mdpi.comscilit.com

Table of Structural and Functional Domains of EGFR

| Domain/Region | Location (Amino Acid Residues, approx.) | Key Structural Features | Primary Function |

|---|---|---|---|

| Extracellular Domain | 1-621 royalsocietypublishing.org | Four subdomains (I-IV) nih.gov | Ligand binding, dimerization researchgate.net |

| Subdomain I (L1) | 1-165 rsc.org | β-helix solenoid nih.gov | Ligand binding nih.gov |

| Subdomain II (CR1) | 166-309 rsc.org | Cysteine-rich, dimerization arm nih.govelifesciences.org | Dimerization, autoinhibition elifesciences.orgrsc.org |

| Subdomain III (L2) | 310-481 rsc.org | β-helix solenoid nih.gov | Ligand binding nih.gov |

| Subdomain IV (CR2) | 482-621 rsc.org | Cysteine-rich, tethering arm nih.govrsc.org | Autoinhibition rsc.org |

| Transmembrane Domain | 622-644 royalsocietypublishing.org | Single α-helix ebi.ac.uk | Membrane anchoring, signal transduction ebi.ac.ukacs.org |

| Intracellular Domain | 645-1186 royalsocietypublishing.org | Juxtamembrane, Kinase, C-terminal tail nih.gov | Catalytic activity, signal propagation nih.govmdpi.com |

| Juxtamembrane Segment | 645-695 pnas.orgmerckmillipore.com | Flexible linker pnas.org | Regulation of kinase activity, dimer stabilization pnas.orgpnas.org |

| Tyrosine Kinase Domain | 696-957 (approx.) dovepress.commerckmillipore.com | N- and C-lobes, A-loop, αC-helix mdpi.commdpi.com | ATP binding, tyrosine phosphorylation dovepress.comnih.gov |

Ligand Receptor Interactions and Signal Transduction Mechanisms

Mechanisms of Epidermal Growth Factor Ligand Binding to the this compound Receptor

The binding of this compound (EGF) to the this compound receptor (EGFR) is a critical initiating event in a signaling cascade that regulates numerous cellular processes. plos.org This interaction is characterized by high affinity and specificity, driven by a series of molecular recognition events at the receptor's extracellular domain (ECD).

The EGFR ECD is composed of four domains (I-IV). frontiersin.org In the absence of a ligand, the receptor exists in an auto-inhibited, tethered conformation where a "dimerization arm" in domain II is buried through an intramolecular interaction with domain IV. nih.gov This conformation prevents receptor dimerization and subsequent activation.

The binding of a ligand, such as EGF, occurs at a site formed by domains I and III of the EGFR. nih.govrsc.org This binding event is not a simple lock-and-key mechanism but rather a dynamic process involving significant conformational changes in the receptor. wustl.eduaacrjournals.org The ligand acts as a bridge between domains I and III, inducing a dramatic rearrangement of the ECD. nih.gov This rearrangement disrupts the autoinhibitory tether, exposing the crucial dimerization arm in domain II. nih.gov

Studies have shown that both hydrophobic and electrostatic interactions are key to the binding of EGF to EGFR. For instance, residues like Tyr44 and Leu47 from EGF contribute to hydrophobic interactions, while residues such as Glu5, Asp11, Asp17, and Arg41 from EGF are involved in electrostatic interactions that help to close the gap between domains I and III of the receptor. rsc.org The consensus sequence for EGF ligands, characterized by six spatially conserved cysteine residues forming three intramolecular disulfide bonds, is critical for this high-affinity binding. wikipedia.orgnih.gov

Interestingly, while ligand binding is a prerequisite for the activation of the receptor's tyrosine kinase activity, some studies suggest that EGFR can exist as pre-formed, inactive dimers even before ligand binding. nih.govmdpi.com In this context, ligand binding is thought to induce a rotational or twisting conformational change within the pre-formed dimer, shifting the intracellular kinase domains from an inactive to an active state. nih.govmdpi.com

This compound Receptor Autophosphorylation and Subsequent Adaptor Protein Recruitment

Following ligand-induced dimerization, the intrinsic protein tyrosine kinase activity of the EGFR is stimulated. mdpi.comnih.gov This leads to a crucial process known as autophosphorylation, where the intracellular kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the C-terminal tail of the other receptor, and vice versa (trans-autophosphorylation). nih.govnih.gov

The C-terminal region of EGFR contains multiple tyrosine residues that can be phosphorylated, with at least six (Y992, Y1045, Y1068, Y1086, Y1148, and Y1173) being well-characterized sites for the recruitment of signaling proteins. molbiolcell.orgnih.gov This multisite phosphorylation creates a series of docking sites for a variety of intracellular adaptor proteins and enzymes that contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. abeomics.comnih.gov

The recruitment of these adaptor proteins is a critical step in relaying the signal from the activated receptor to downstream signaling pathways. pharmgkb.org The specific pattern of tyrosine phosphorylation can influence which adaptor proteins are recruited, thereby determining the subsequent cellular response. The abundance of these adaptor proteins within a cell can also regulate the extent and duration of signaling. molbiolcell.orgnih.gov

Key adaptor proteins that bind to the phosphorylated EGFR include:

Growth factor receptor-bound protein 2 (Grb2): This adaptor protein contains one SH2 domain and two SH3 domains. The SH2 domain of Grb2 binds directly to phosphorylated tyrosine residues on EGFR, such as Y1068 and Y1086, or indirectly via the Shc adaptor protein. abeomics.combio-rad.com

Shc (Src Homology 2 domain-containing transforming protein): Shc is another important adaptor protein that becomes phosphorylated upon EGFR activation and serves as a docking site for Grb2. nih.govabeomics.com

Phospholipase C gamma (PLCγ): This enzyme is recruited to phosphorylated EGFR and, upon activation, leads to the generation of second messengers involved in calcium signaling and protein kinase C (PKC) activation. nih.govdanaher.com

The assembly of these adaptor protein complexes at the plasma membrane initiates the activation of various downstream signaling cascades.

Major Downstream Signaling Pathways Activated by this compound Receptor

The recruitment of adaptor proteins to the autophosphorylated EGFR initiates a complex network of intracellular signaling pathways. These pathways ultimately regulate a wide range of cellular functions, including proliferation, survival, migration, and differentiation. mdpi.com One of the most well-characterized and crucial of these is the RAS-RAF-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) pathway.

RAS-RAF-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits signals from the cell surface to the nucleus, leading to changes in gene expression. wikipedia.orgresearchgate.net The activation of this pathway by EGFR is initiated by the recruitment of the Grb2 adaptor protein. pharmgkb.org

The process unfolds as follows:

Recruitment of Grb2-SOS complex: The SH2 domain of Grb2 binds to phosphotyrosine residues on the activated EGFR. abeomics.com Grb2 is constitutively associated with Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF), through its SH3 domains. bio-rad.com This brings SOS to the inner leaflet of the plasma membrane.

Activation of Ras: At the plasma membrane, SOS interacts with the small GTPase Ras. SOS promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on Ras, converting it from an inactive GDP-bound state to an active GTP-bound state. nih.govbio-rad.com

Activation of the kinase cascade: Activated Ras-GTP then recruits and activates the serine/threonine kinase RAF (e.g., Raf-1). nih.govnih.gov RAF, in turn, phosphorylates and activates MEK (MAPK/ERK Kinase). wikipedia.org

Activation of ERK: MEK then phosphorylates and activates ERK (Extracellular signal-Regulated Kinase), which is also known as MAPK. wikipedia.org

Nuclear translocation and gene regulation: Activated ERK can then translocate into the nucleus, where it phosphorylates and activates a variety of transcription factors. nih.govwikipedia.org These transcription factors then regulate the expression of genes involved in cell proliferation, differentiation, and survival.

This linear cascade provides a direct route for signals originating from EGFR activation at the cell surface to effect changes in gene transcription within the nucleus, thereby controlling fundamental cellular decisions.

Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR Pathway

The binding of this compound (EGF) to its receptor (EGFR) triggers a signaling cascade that frequently involves the Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR pathway. This pathway is crucial for numerous cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comfrontiersin.org

Upon activation by ligands like EGF, the EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. mdpi.comwikipathways.org These phosphorylated sites serve as docking platforms for the p85 regulatory subunit of PI3K. nih.gov This recruitment activates the p110 catalytic subunit of PI3K. mdpi.com Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govmdpi.com

PIP3 at the plasma membrane recruits and activates the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). mdpi.com For full activation, AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2). nih.govmdpi.com

Once activated, AKT phosphorylates a multitude of downstream targets. A major downstream effector of AKT is the mTOR complex 1 (mTORC1). nih.govplos.org AKT activates mTORC1 by phosphorylating and inactivating the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb1. nih.gov This leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. mdpi.com

The PI3K/AKT/mTOR pathway is a central mediator of the mitogenic and anti-apoptotic signals initiated by EGF. nih.govresearchgate.net Its dysregulation is a common feature in various cancers, often due to EGFR overexpression or mutations in pathway components. mdpi.comresearchgate.net The tumor suppressor protein PTEN (phosphatase and tensin homolog) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby antagonizing PI3K activity. nih.govmdpi.com

SRC Family Kinase Signaling Cascades

The activation of SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, is another significant event following EGF stimulation. nih.gov c-Src, a key member of this family, physically and functionally interacts with the EGFR, amplifying its downstream oncogenic signals. mdpi.com

Upon EGF binding, the activated EGFR can directly recruit and activate c-Src. mdpi.comnih.gov This activation can be rapid, occurring within one minute of EGF treatment, and can be persistent. nih.gov The level of EGFR expression in a cell can correlate with the degree of SFK activation. nih.gov

Activated c-Src can phosphorylate the EGFR on tyrosine residues that are distinct from the autophosphorylation sites, including Y845. mdpi.com This phosphorylation by c-Src can enhance and prolong EGFR signaling. mdpi.com For instance, c-Src-mediated phosphorylation of EGFR can facilitate the binding of PI3K to the receptor, leading to the activation of the AKT survival pathway. mdpi.comnih.gov

Furthermore, c-Src plays a role in mediating the activation of other signaling pathways downstream of the EGFR. It has been implicated in the activation of the Ras/Raf/ERK pathway and the JNK pathway. mdpi.commdpi.com In some cellular contexts, the activation of JNK downstream of the EGFR involves a sequential activation of c-Src and PI3K. mdpi.com

Interestingly, the mechanisms of c-Src activation and its downstream substrate specificity can differ depending on the initial stimulus. For example, EGF receptors have been shown to activate c-Src through a Ral-GTPase-dependent mechanism, leading to the phosphorylation of substrates like Stat3 and cortactin. embopress.org This highlights the complexity and context-dependency of SRC kinase signaling in response to EGF.

Phospholipase C-gamma1 (PLCγ1)-Protein Kinase C (PKC) Pathway

The activation of Phospholipase C-gamma1 (PLCγ1) represents another important branch of the EGFR signaling network. wikipathways.orgpharmgkb.org Upon EGF-induced EGFR activation, PLCγ1 is recruited to the phosphorylated receptor and is itself phosphorylated and activated. pharmgkb.org

Activated PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipathways.orgpharmgkb.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). wikipathways.org This increase in cytosolic Ca2+ can activate various calcium-regulated pathways. wikipathways.org

DAG, on the other hand, remains in the plasma membrane and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. wikipathways.org The activation of PKC can, in turn, regulate a variety of cellular processes. One of the signaling modules that can be regulated by PKC in the context of EGFR signaling is the NF-κB module. wikipathways.org

While the PLCγ1-PKC pathway is a recognized component of EGFR signaling, its specific contributions can vary depending on the cellular context and the specific EGF ligand. For instance, in human fibroblasts, transforming growth factor-α (TGFα), another EGFR ligand, stimulates cell migration via a PLCγ-dependent mechanism. nih.gov

JAK-STAT Signaling Pathways

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is another signaling cascade that can be activated by the EGFR. frontiersin.orgphysiology.org This pathway provides a relatively direct route for transmitting a signal from the cell surface to the nucleus to regulate gene expression. kegg.jp

Upon stimulation with EGF, the EGFR can induce the tyrosine phosphorylation of STAT proteins, including STAT1, STAT3, and STAT5. frontiersin.orgphysiology.orgdovepress.com There are two proposed mechanisms for STAT activation by the EGFR: a JAK-dependent and a JAK-independent mechanism. physiology.org In the JAK-dependent mechanism, the activated EGFR recruits and activates JAK family kinases (e.g., JAK1 and JAK2), which then phosphorylate the STAT proteins. physiology.org In the JAK-independent mechanism, the intrinsic kinase activity of the EGFR is sufficient to directly phosphorylate STATs. frontiersin.orgnih.gov Evidence suggests that EGF-induced STAT activation requires the EGFR's kinase activity but may not necessarily require JAK1 in all cellular contexts. nih.gov

Once phosphorylated, STAT proteins form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. frontiersin.orgkegg.jp The activation of the JAK-STAT pathway by EGF has been linked to cellular responses such as cell migration. physiology.org For instance, in primary esophageal keratinocytes, EGFR-mediated activation of a STAT-JAK complex was found to be responsible for enhanced cell migration, potentially through the activation of matrix metalloproteinase-1 (MMP-1). physiology.org

JNK Signaling Pathways

The c-Jun N-terminal kinase (JNK) signaling pathway, a subfamily of the mitogen-activated protein kinase (MAPK) pathways, is also activated in response to EGF. wikipathways.orgmdpi.com The JNK pathway is involved in regulating a wide array of cellular processes, including cell proliferation, apoptosis, and inflammation. mdpi.com

Activation of the JNK pathway by the EGFR can occur through the activation of small G proteins such as Rac and CDC42. wikipathways.org These G proteins can then recruit and activate a cascade of kinases, ultimately leading to the phosphorylation and activation of JNK. bio-rad.com In some cell types, the activation of JNK by EGF involves a sequential activation of c-Src and PI3K. mdpi.com The adaptor protein Shc has also been shown to play a role in EGF-mediated JNK activation. nih.gov

Once activated, JNK can phosphorylate and activate transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. aacrjournals.orgpnas.org This leads to changes in gene expression that contribute to the cellular response to EGF. For example, in breast cancer cells, EGF-induced expression of insulin (B600854) receptor substrate-2 (IRS-2), which is involved in cell migration, is mediated by the JNK/AP-1 signaling pathway. aacrjournals.org The JNK pathway is also essential for the expression of EGF itself during certain developmental processes, such as eyelid closure. pnas.org

Specificity and Differential Biological Outputs Elicited by this compound Ligands

The EGFR can be activated by seven different cognate ligands: EGF, transforming growth factor-α (TGFα), amphiregulin (AREG), betacellulin (BTC), heparin-binding EGF-like growth factor (HB-EGF), epiregulin, and epigen. nih.govmdpi.com Although these ligands all bind to and activate the same receptor, they can elicit distinct biological responses even within the same cell type. nih.govresearchgate.net

This specificity in signaling output can be attributed to several factors:

Receptor Conformation: Structural studies suggest that different ligands can induce distinct conformational changes in the EGFR extracellular domain. elifesciences.orgrcsb.orgosti.gov These subtle structural differences at the ligand-binding site can be transmitted to the transmembrane and intracellular kinase domains, leading to variations in the stability and activity of the receptor dimer. elifesciences.org

Downstream Signaling Pathway Activation: The different ligands can differentially activate downstream signaling pathways. For instance, in one study, HB-EGF and BTC were found to be more potent activators of the Akt, STAT3, and PLCγ pathways compared to EGF and TGF-α, while all four ligands could fully activate the Erk pathway at low concentrations. researchgate.net In another example, EGF was shown to stimulate cell migration in fibroblasts through a p70S6K-dependent mechanism, whereas TGFα utilized a phospholipase C-dependent pathway. nih.gov

These differences in receptor activation kinetics, dimerization preferences, and downstream signaling lead to a diverse range of cellular outcomes. For example, in colon cancer cells, EGF can lead to an epithelial-to-mesenchymal transition, while AREG promotes proliferation. researchgate.net

Cross-Talk and Integration with Other Cellular Signaling Networks

The EGFR signaling network does not operate in isolation but is intricately connected with other cellular signaling pathways. This cross-talk and integration allow for a highly regulated and context-specific cellular response.

G Protein-Coupled Receptors (GPCRs): There is significant cross-talk between EGFR and GPCR signaling. In some instances, GPCR activation can lead to the transactivation of the EGFR, often involving the activation of c-Src. mdpi.commdpi.com This allows GPCRs to utilize the downstream signaling machinery of the EGFR to mediate cellular responses like DNA synthesis. mdpi.com

Insulin-like Growth Factor (IGF) Signaling: The EGF and IGF signaling pathways exhibit cross-talk. EGF can induce the expression of key components of the IGF signaling pathway, such as insulin receptor substrate-1 (IRS-1) and IRS-2. aacrjournals.org This can enhance the cellular response to IGFs and integrin engagement, impacting processes like cell motility. aacrjournals.org

Integrin Signaling: EGFR signaling is integrated with signals originating from the extracellular matrix via integrins. This integration is crucial for processes like cell migration and invasion.

Other Receptor Tyrosine Kinases (RTKs): The EGFR can form heterodimers with other members of the ErbB family, such as ErbB2, ErbB3, and ErbB4, leading to a diversification of signaling outputs. nih.gov The specific ligand determines which heterodimers are preferentially formed. nih.gov

Feedback Loops: EGFR signaling is subject to both positive and negative feedback regulation. For example, a negative feedback loop exists where the downstream kinase S6K1 can phosphorylate and inhibit components of the IGF-1 signaling pathway that feed into the PI3K pathway. nih.gov Conversely, c-Src activation by EGFR can lead to further phosphorylation and activation of the EGFR itself, creating a positive feedback loop. nih.gov

This extensive network of cross-talk and integration ensures that the cellular response to EGF is finely tuned and coordinated with other extracellular and intracellular cues, ultimately determining the physiological outcome.

Biological Roles of Epidermal Growth Factor Signaling

Fundamental Cellular Processes Mediated by Epidermal Growth Factor

The activation of EGFR by EGF triggers a complex signaling cascade that modulates a wide array of fundamental cellular activities, including proliferation, differentiation, migration, and apoptosis. researchgate.net Upon ligand binding, EGFR undergoes dimerization, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic domain. researchgate.net This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn transmit signals downstream through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately regulating diverse biological functions. researchgate.netresearchgate.net

EGF is a potent mitogen that stimulates cell proliferation and growth in a wide variety of cell types. nih.govnih.gov The binding of EGF to EGFR initiates a signal transduction cascade that ultimately leads to DNA synthesis and cell division. nih.gov One of the key pathways activated is the Ras/Raf/MEK/ERK pathway. researchgate.netnih.gov This cascade involves the activation of Ras proteins, which then recruit and activate RAF kinases, leading to the activation of extracellular signal-regulated kinases (ERK). researchgate.net Activated ERKs translocate to the nucleus and phosphorylate transcription factors like Elk1 and C-myc, which induce the expression of genes necessary for cell cycle progression, particularly from the G1 to the S phase. researchgate.netnih.gov

The PI3K/AKT pathway is another critical downstream effector of EGFR signaling that promotes cell growth. researchgate.net Activation of phosphoinositide 3-kinase (PI3K) leads to the activation of protein kinase B (AKT), which in turn can activate the mammalian target of rapamycin (mTOR). researchgate.net The subsequent phosphorylation of ribosomal protein S6 kinase beta-1 (P70S6K) promotes protein synthesis, a key component of cell growth. researchgate.net Studies have shown that EGF stimulation can lead to significant changes in the expression of thousands of genes and proteins involved in cell proliferation. nih.gov

| Cell Type/Model | Key Finding | Primary Signaling Pathway Implicated |

|---|---|---|

| HeLa cells | EGF stimulation led to the global phosphorylation of 2244 proteins at 6600 sites, indicating a widespread impact on cellular signaling. nih.gov | General EGFR signaling |

| Human mammary epithelial cells (HMEC) | EGF stimulation caused significant differences in the expression of 3172 genes and 596 proteins. nih.gov | General EGFR signaling |

| Various cell lines | The RAS-RAF-MEK-ERK MAPK pathway is a major route for EGF-induced cell proliferation. researchgate.net | RAS/RAF/MEK/ERK |

| Various cell lines | The PI3K-AKT-mTOR pathway is crucial for EGF-mediated cell growth and protein synthesis. researchgate.net | PI3K/AKT/mTOR |

EGF signaling plays a crucial role in directing cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. researchgate.netnih.gov The outcome of EGF signaling on differentiation is highly context-dependent, varying with the cell type, the concentration of EGF, and the presence of other signaling molecules. youtube.com

In the testes of Drosophila melanogaster, for instance, a temporal increase in EGF signaling regulates the differentiation of germline cells. youtube.com Low levels of EGF signaling are required for the transit amplifying divisions of germline cells, while high levels of EGF signaling promote their terminal differentiation into spermatocytes. youtube.com Similarly, in the planarian Schmidtea mediterranea, the EGFR pathway is hypothesized to be a key regulator of the terminal differentiation of various lineage-committed progenitor cells. nih.gov In vertebrate models, EGF has been shown to enhance the osteogenic differentiation of dental pulp stem cells, suggesting its role in bone regeneration. nih.gov

| Organism/Cell Type | Effect of EGF Signaling | Key Observation |

|---|---|---|

| Drosophila melanogaster (testes) | Regulates germline cell differentiation. youtube.com | Low EGF dose for transit amplifying divisions; high dose for terminal differentiation. youtube.com |

| Schmidtea mediterranea (planarian) | Regulates terminal differentiation of progenitor cells. nih.gov | Hypothesized to be a key regulator of stem cell differentiation. nih.gov |

| Dental pulp stem cells | Enhances osteogenic differentiation. nih.gov | Low concentrations (10 ng/ml) induce morphological and phenotypic changes. nih.gov |

Cell migration is a fundamental process in development, tissue repair, and disease, and it is tightly regulated by EGF signaling. researchgate.netnih.gov EGF can stimulate the migration of various cell types, including normal mammary epithelial cells, fibroblasts, and carcinoma cells. cell.com The mechanisms by which EGF promotes cell motility are complex and involve the regulation of cell adhesion and the cytoskeleton.

One key aspect of EGF-induced cell motility is the modulation of focal adhesions, which are the sites where cells attach to the extracellular matrix. plos.org EGF treatment can induce the rapid dephosphorylation and downregulation of focal adhesion kinase (FAK), a key protein in focal adhesions. plos.org This downregulation of FAK activity is both necessary and sufficient for EGF-induced changes in cell morphology, detachment from the extracellular matrix, and increased motility. plos.org Furthermore, EGF can influence both the speed and directional persistence of cell migration in a manner that is dependent on the substratum. nih.gov For example, in NR6 cells expressing wild-type EGFR, activation of the receptor increased cell movement speed while reducing directional persistence, leading to more erratic cell paths. nih.gov

EGF signaling is a critical regulator of cell survival, primarily by inhibiting apoptosis, or programmed cell death. wikipedia.org Through its binding to EGFR, EGF activates several signal transduction pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which predominantly lead to the activation or inhibition of transcription factors that regulate the expression of both pro- and anti-apoptotic proteins. wikipedia.org

The PI3K/AKT pathway is a major contributor to the anti-apoptotic effects of EGF. Activated AKT can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival. nih.gov EGF has been shown to protect epithelial-derived cells from apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by inhibiting the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. This protective effect is mediated by the activation of AKT. In some contexts, however, high concentrations of EGF can paradoxically induce apoptosis in cancer cells that overexpress EGFR, potentially through the suppression of the PI3K/AKT/mTOR signaling pathway.

Role in Developmental Biology (Preclinical Model Systems)

EGF signaling is indispensable for normal embryonic development, playing crucial roles in processes ranging from early embryonic patterning to organogenesis. nih.govnih.gov Studies in various preclinical model systems have elucidated the multifaceted functions of EGF during development.

EGF signaling is a key player in establishing the body plan during embryogenesis, particularly in the formation of the primary body axes. nih.gov In Drosophila, the EGFR pathway is essential for both terminal and dorsal-ventral patterning. nih.gov Localized EGFR signaling in the brain neuroectoderm, controlled by the specific deployment of activating and inhibiting ligands, regulates the expression of dorsoventral (DV) patterning genes. nih.gov This signaling is required to induce the expression of the intermediate neuroblasts defective (ind) gene and maintain the expression of the ventral nervous system defective (vnd) gene, thereby controlling the formation and identity of different types of neuroblasts along the DV axis. nih.gov

In vertebrate models, such as the developing chick limb, activation of EGFR signaling has been shown to influence both anterior-posterior (AP) and dorsal-ventral (DV) patterning. nih.gov Expression of a constitutively active EGFR can lead to mirror-image digit duplications, likely by modulating the expression of genes involved in AP patterning, such as Sonic hedgehog (Shh). nih.gov Furthermore, EGFR activation can dorsalize the limb by altering the expression of DV patterning genes like Wnt7a. nih.gov While the role of EGF in the initial establishment of the primary embryonic axes in vertebrates is complex and involves multiple signaling pathways, these findings in preclinical models highlight the significant contribution of EGFR signaling to the intricate process of embryonic pattern formation. nih.gov

Organogenesis and Tissue Morphogenesis

This compound (EGF) signaling is a critical regulator of organ development and the complex process of tissue formation. The activation of the EGF receptor (EGFR) by its ligands initiates signaling cascades that control fundamental cellular processes like proliferation, differentiation, migration, and survival, which are essential for shaping organs. nih.govnih.govnih.gov The influence of EGFR is observed across a wide range of developing organs, including the placenta, gut, liver, bone, skin, and brain. nih.govnih.gov

Contributions to Neural Development and Glial Cell Fate Determination

The EGF signaling pathway is integral to the development of the central nervous system (CNS), influencing the behavior of neural stem cells (NSCs) and progenitor cells. EGFR is expressed by various cells in the CNS, including astrocytes, oligodendrocytes, and progenitor cells, particularly within the subventricular zone (SVZ). nih.gov

EGF is a potent factor in regulating the proliferation, self-renewal, and expansion of NSCs. imrpress.com It can stimulate the proliferation of multipotent progenitor cells and is required for the formation of a highly proliferative population of daughter cells from embryonic NSCs that retain stem cell-like properties. nih.govimrpress.com

Furthermore, EGF signaling plays a decisive role in cell fate determination, particularly in gliogenesis. The level of EGFR expression can direct the differentiation of neural precursors; high levels of EGFR commit progenitor cells to an astrocyte fate, while lower levels allow for differentiation into neurons or oligodendrocytes. nih.gov EGF also influences oligodendrocyte maturation, stimulating the differentiation of bipotential oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes. nih.gov In some contexts, EGF can act as a potent differentiation factor for retinal neurons in vitro. nih.gov However, in other in vivo studies, EGF administration was found to enhance the generation of astrocytes while reducing the number of new neurons, suggesting its role can be context-dependent. jneurosci.org

Analysis in Model Organisms (e.g., Drosophila, Caenorhabditis elegans, Zebrafish)

The study of EGF signaling in model organisms has provided profound insights into its conserved developmental roles.

Drosophila melanogaster : In the fruit fly, the Drosophila EGF receptor (DER/EGFR) is a key player in development, used repeatedly to direct cell fate choices, cell division, survival, and migration. researchgate.netnih.gov Mutations in the Egfr gene can disrupt the development of embryonic ectodermal tissues, the proliferation of imaginal discs, and the morphogenesis of adult structures. sdbonline.org The signaling pathway is crucial for patterning and preventing apoptosis in the embryonic epidermis. nih.govplos.org It is also essential for limb formation and the development of various tissues, including wing veins and photoreceptor cells in the eye. sdbonline.orgasu.edu

Caenorhabditis elegans : In the nematode worm, the EGF/EGFR pathway, consisting of the ligand LIN-3 and the receptor LET-23, is essential for multiple developmental processes, most notably vulval development. biorxiv.org The anchor cell of the gonad secretes LIN-3 EGF, which activates LET-23 EGFR signaling in the adjacent vulval precursor cells (VPCs), specifying their cell fates. nih.govresearchgate.net This signaling ensures the proper formation of the egg-laying organ. biorxiv.org Recent studies have also uncovered a reciprocal EGFR signaling role in the anchor cell itself, which is crucial for the precise alignment and connection of the developing uterus and vulva. biorxiv.orgbiologists.com

Zebrafish (Danio rerio) : In zebrafish, EGF signaling is critical for several developmental processes. Disruption of the egfra gene leads to a failure in follicle activation, blocking development at the primary-secondary growth transition and causing female infertility. nih.govnih.gov This suggests a vital role for EGFR signaling in early folliculogenesis. nih.govnih.govfrontiersin.org Furthermore, inhibiting EGFR activity in developing zebrafish embryos results in significant cardiovascular defects, indicating its importance in heart development. researchgate.net Studies have also shown that a normal level of maternal Egfra is required for the viability of offspring. biorxiv.org

| Model Organism | Key Roles of EGF Signaling | Specific Ligand/Receptor |

|---|---|---|

| Drosophila melanogaster | Cell fate determination, cell survival, migration, wing and eye development, oogenesis. researchgate.netnih.govsdbonline.org | DER/EGFR |

| Caenorhabditis elegans | Vulval precursor cell fate specification, inter-organ connection (uterus-vulva), healthy aging. nih.govresearchgate.netbiologists.comnih.gov | LIN-3 (ligand), LET-23 (receptor) |

| Zebrafish (Danio rerio) | Ovarian follicle activation, cardiovascular development, oocyte maturation. researchgate.netnih.govfrontiersin.org | Egf/Egfr |

Contributions to Tissue Regeneration and Repair Mechanisms (Preclinical Studies)

This compound is a potent mediator of tissue repair and regeneration, a role extensively documented in preclinical studies. It stimulates cellular processes that are fundamental to healing, such as cell proliferation, migration, and differentiation. youtube.com The topical application of EGF has been shown to accelerate the healing of various wounds in animal models. nih.govresearchgate.net

Epithelial Homeostasis and Dynamic Processes

EGF signaling is fundamental to maintaining the integrity and balance of epithelial tissues, a state known as homeostasis. nih.gov The EGFR plays a critical role in balancing stem cell self-renewal and differentiation in adult tissues. molbiolcell.org In the corneal epithelium, EGF is considered a primary mediator of homeostasis, promoting the restoration of this outermost layer of the eye. mdpi.comnih.govmdpi.com Similarly, in the gut, the EGF-EGFR pathway is a key player in intestinal stem cell proliferation and is essential for maintaining epithelial balance. nih.gov This homeostatic function is achieved by regulating cell proliferation and survival, inhibiting cell shedding, and activating pathways involved in cell migration and biogenesis. nih.gov

Cellular Mechanisms in Wound Healing

Wound healing is a complex process involving inflammation, cell migration, proliferation, and tissue remodeling. nih.govresearchgate.net EGF plays a crucial role, particularly in the re-epithelialization phase. It acts as a mitogenic and motogenic factor for epithelial cells, endothelial cells, and fibroblasts. nih.govresearchgate.net

Upon injury, EGF is synthesized by cells like platelets, keratinocytes, and macrophages. nih.govresearchgate.net It then stimulates the proliferation and migration of keratinocytes to cover the wound surface. researchgate.netwoundsource.com In fibroblasts, EGF promotes migration and increases the synthesis of extracellular matrix components like fibronectin and collagen, which are essential for forming new tissue. researchgate.net Preclinical studies have demonstrated that topical application of EGF accelerates epidermal regeneration in burns and other skin wounds and increases the tensile strength of incisions in animal models. nih.govresearchgate.netnih.gov

| Cell Type | Effect of EGF in Wound Healing | Outcome |

|---|---|---|

| Keratinocytes | Stimulates proliferation and migration. researchgate.netwoundsource.com | Accelerated re-epithelialization. |

| Fibroblasts | Stimulates migration and proliferation; increases fibronectin and collagen synthesis. researchgate.net | Formation of granulation tissue and increased wound tensile strength. |

| Endothelial Cells | Acts as a mitogenic factor. researchgate.net | Contributes to angiogenesis (new blood vessel formation). |

Impact on Gene Expression Profiles and Transcriptional Regulation

The binding of EGF to its receptor on the cell surface triggers a signal transduction cascade that culminates in significant changes within the cell's nucleus, altering gene expression profiles and transcriptional regulation. wikipedia.org This activation leads to a variety of biochemical changes, including increases in the expression of numerous genes that ultimately drive processes like DNA synthesis and cell proliferation. youtube.comwikipedia.org

Upon activation, the EGFR initiates several downstream signaling cascades, with two of the most prominent being the Ras-Raf-MEK-MAPK pathway and the PI3K-Akt pathway. creative-diagnostics.comsinobiological.com The MAPK pathway, in particular, is crucial for controlling gene transcription and cell-cycle progression. sinobiological.com Studies using cDNA arrays have shown that EGF stimulation can cause widespread alterations in gene expression, affecting over 20% of assayed genes in human fibroblasts. nih.gov These genes are involved in diverse cellular processes, including metabolism, biosynthesis, cell cycle progression, and other signaling pathways. nih.gov

The transcriptional response to EGF is elicited primarily by receptor molecules at the cell surface and is activated rapidly after ligand binding. nih.gov Basal transcription of the EGFR gene itself is regulated by transcription factors such as Sp1. aacrjournals.org Furthermore, the EGF signaling pathway can create positive feedback loops; for instance, activation of the Ras-MAPK pathway can induce the transcription of other EGF-like ligands, such as Transforming growth factor-alpha (TGF-α), prolonging the signaling activity. creative-diagnostics.com The regulation is complex, occurring at multiple transcriptional and post-transcriptional levels. nih.gov

Regulation of Epidermal Growth Factor Pathway Activity

Transcriptional and Post-Transcriptional Regulation of Epidermal Growth Factor Receptor Gene Expression

The quantity of EGFR present on a cell's surface is a primary determinant of its signaling potential. This is controlled by regulating the rate of EGFR gene transcription and the stability and translation of its messenger RNA (mRNA).

The expression of the EGFR gene is principally regulated at the level of transcription. biologists.com The 5'-regulatory region of the EGFR gene features a GC-rich promoter that lacks the canonical TATA or CAAT boxes, leading to transcription initiation at multiple sites. biologists.complos.org This region contains binding sites for a variety of transcription factors that can either activate or repress gene expression.

Several enhancer elements also modulate EGFR transcription. One is located in close proximity to the promoter, while two others function cooperatively: a downstream enhancer in the first intron and another element located further upstream of the promoter. biologists.complos.org A polymorphic CA dinucleotide repeat within the first intron has been shown to influence transcriptional activity, with an increasing number of repeats correlating with decreased transcription. biologists.combiologists.com

Basal transcription is largely driven by the transcription factor Sp1 (Specificity protein 1). biologists.combiologists.compnas.org A single-nucleotide polymorphism at position -216 (G>T) in an Sp1 binding site can increase the promoter's activity by enhancing Sp1 affinity. biologists.compnas.org Other transcription factors that positively regulate EGFR expression include Activator Protein-1 (AP-1), which mediates induction by phorbol (B1677699) esters, c-Jun, and Early growth response gene 1 (egr-1). molbiolcell.orgresearchgate.netmolbiolcell.org Conversely, several factors act as repressors, including GC-binding factor 2 (GCF2), the p53 homologue p63, and ZBTB7A (ZIP). plos.orgmolbiolcell.orgresearchgate.net These factors often exert their effects by interacting with other proteins; for instance, p63 represses EGFR expression through protein-protein interactions with the activator Sp1. molbiolcell.orgresearchgate.net

| Transcription Factor | Function | Reference |

|---|---|---|

| Sp1 (Specificity protein 1) | Regulates basal transcription. | biologists.combiologists.compnas.org |

| AP-1 (Activator Protein-1) | Mediates phorbol ester-induced expression; binds to multiple sites. | molbiolcell.orgresearchgate.net |

| c-Jun | Activates EGFR gene expression, with DNA topoisomerase I as a cofactor. | biologists.com |

| egr-1 (Early growth response gene 1) | Increases endogenous EGFR expression. | molbiolcell.orgresearchgate.net |

| p53 | Binds to the promoter region to regulate expression. | molbiolcell.orgnih.gov |

| GCF2 (GC-binding factor 2) | Acts as a transcriptional repressor. | molbiolcell.orgresearchgate.net |

| p63 | Represses EGFR expression via interaction with Sp1. | molbiolcell.orgresearchgate.net |

| ZIP (ZBTB7A) | Acts as a novel transcription repressor. | plos.org |

Following transcription, EGFR expression is further refined at the post-transcriptional level by microRNAs (miRNAs). frontiersin.org These small, non-coding RNA molecules typically bind to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. biologists.comfrontiersin.org Several miRNAs have been identified as direct regulators of EGFR.

For example, miR-7 has been shown to downregulate EGFR by directly targeting its mRNA. frontiersin.org Similarly, miR-128b expression is negatively correlated with EGFR protein levels in non-small cell lung cancer cells. frontiersin.orgnih.gov Other miRNAs, such as miR-27a*, can coordinately regulate multiple components of the EGFR signaling axis, targeting not only EGFR but also downstream effectors like AKT1 and mTOR. nih.gov The EGFR pathway itself can also influence miRNA expression; for instance, EGFR activation can induce the expression of miR-7 and the miR-221/222 cluster, creating complex regulatory feedback loops. biologists.comnih.gov

| MicroRNA | Effect on EGFR | Reference |

|---|---|---|

| miR-7 | Directly targets and downregulates EGFR mRNA. | frontiersin.org |

| miR-128b | Regulates and downregulates EGFR expression. | frontiersin.orgnih.gov |

| miR-221 / miR-222 | Expression is induced by the EGFR pathway. | biologists.com |

| miR-27a* | Simultaneously decreases expression of EGFR, AKT1, and mTOR. | nih.gov |

| miR-147 | Acts as a tumor suppressor by co-regulating EGFR-driven network proteins. | embopress.org |

| miR-193a-3p | Acts as a tumor suppressor by co-regulating EGFR-driven network proteins. | embopress.org |

| miR-146a | Forced expression enhances the ability of EGFR inhibitors by targeting the EGFR pathway. | frontiersin.org |

Post-Translational Modifications of the this compound Receptor

Once the EGFR protein is synthesized and inserted into the cell membrane, its activity is dynamically regulated by a series of post-translational modifications. These chemical alterations, particularly phosphorylation and ubiquitination, are critical for initiating, shaping, and terminating the signal.

The binding of a ligand, such as EGF, to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization. wikipedia.org This dimerization event brings the intracellular kinase domains of two receptor molecules into close proximity, stimulating their catalytic activity. wikipedia.orgreactome.org This leads to a process of trans-autophosphorylation, where one kinase domain phosphorylates multiple tyrosine residues on the C-terminal tail of its partner receptor. wikipedia.org Key autophosphorylation sites include Y992, Y1068, Y1086, Y1148, and Y1173. reactome.orgnih.gov These newly phosphorylated tyrosines serve as docking sites for various downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby propagating the signal. nih.gov

In addition to autophosphorylation, EGFR can also be phosphorylated by other kinases in a process known as heterologous phosphorylation. For example, the non-receptor tyrosine kinase Src can phosphorylate EGFR on Y845, which is located within the kinase domain's activation loop. nih.gov This phosphorylation event can further modulate receptor activity and signaling outcomes. Phosphorylation on serine and threonine residues, such as T654, also occurs and can regulate receptor dimerization and turnover. nih.gov

Ubiquitination, the covalent attachment of one or more ubiquitin proteins to the receptor, is a critical signal for EGFR downregulation. pnas.org This process is primarily mediated by the E3 ubiquitin ligase c-Cbl (and its homologue Cbl-b). biologists.commolbiolcell.orgembopress.org Following ligand-induced activation, c-Cbl is recruited to the receptor, often by binding directly to phosphorylated tyrosine Y1045 or indirectly via the adaptor protein Grb2. embopress.org c-Cbl then catalyzes the attachment of ubiquitin chains to lysine (B10760008) residues on the EGFR, marking it for internalization and lysosomal degradation. nih.govpnas.org This polyubiquitination is essential for efficient sorting of the receptor to lysosomes. nih.gov

Mechanisms of this compound Receptor Internalization and Intracellular Trafficking

To terminate signaling and regulate the number of receptors on the cell surface, activated EGFRs are rapidly removed from the plasma membrane through endocytosis. frontiersin.org Upon ligand binding, activated and ubiquitinated receptors are recruited to clathrin-coated pits for internalization. biologists.combiologists.com The adaptor proteins Grb2 and Eps15, which can interact with ubiquitinated EGFR, are involved in this recruitment process. biologists.com

Once internalized, the receptor-ligand complex is delivered to early endosomes, which act as a major sorting station. researchgate.netfrontiersin.org From the early endosome, EGFR can follow one of two main pathways. It can be sorted into the tubular extensions of the endosome and recycled back to the plasma membrane, a process that allows for rapid resensitization of the cell to the ligand. frontiersin.orgnih.gov Alternatively, it can be sorted into the vacuolar portion of the endosome and sequestered into intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). researchgate.net This sorting step, which is dependent on the receptor's ubiquitination status and the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, commits the receptor to the degradative pathway. researchgate.net The MVBs then mature into or fuse with lysosomes, where the EGFR and its ligand are degraded. frontiersin.orgfrontiersin.org

The specific ligand bound to the receptor can influence this sorting decision. For example, binding of EGF, which remains associated with the receptor at the acidic pH of endosomes, strongly promotes ubiquitination and lysosomal degradation. nih.gov In contrast, transforming growth factor-α (TGF-α) dissociates from the receptor in the acidic endosomal environment, leading to deubiquitination and preferential recycling to the cell surface. nih.gov

Clathrin-Mediated Endocytosis of the this compound Receptor